Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a chemical compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents targeting cancer and other diseases. The compound is characterized by its unique molecular structure, which includes a dihydropyrrolo-pyrazole core, and has garnered attention for its potential biological activities.
Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate falls under the category of heterocyclic compounds. Specifically, it is classified as a pyrazole derivative, which is known for its diverse pharmacological properties. This compound is particularly noted for its role as an inhibitor of deubiquitylating enzymes, which are involved in various cellular processes including protein degradation and cell signaling .
The synthesis of tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. One common approach includes the reaction of appropriate amines with activated carboxylic acids or their derivatives to form the desired carboxylate ester.
The synthesis may utilize techniques such as:
The molecular structure of tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate features a complex arrangement of rings and functional groups. The core structure consists of a pyrazole ring fused with a dihydropyrrole moiety.
Key structural data includes:
Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can participate in several chemical reactions typical for amine-containing compounds:
These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to enhance yields and selectivity.
The mechanism of action for tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate primarily involves its interaction with deubiquitylating enzymes. By inhibiting these enzymes, the compound may alter protein turnover within cells, potentially leading to therapeutic effects against cancerous cells.
Research indicates that compounds like this can modulate cellular pathways associated with apoptosis and proliferation, making them valuable in cancer treatment strategies .
Relevant analyses often include melting point determination and solubility tests to ensure suitability for various applications.
Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific uses:
This compound exemplifies the ongoing research into heterocyclic compounds that hold promise for innovative therapeutic strategies in modern medicine.
The retrosynthetic deconstruction of tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate reveals two primary synthons: a Boc-protected hydrazine unit and a chiral 3-carbonyl pyrrolidine precursor bearing the isopropyl moiety. The critical disconnection occurs at the N-N bond of the pyrazole ring, suggesting [3+2] cycloaddition or condensation between a hydrazine and a 1,3-dielectrophilic system as the forward synthesis strategy [9]. Computational modeling indicates that the 6-isopropyl group imposes significant steric hindrance during ring closure, necessitating electrophilic activation at the C4 position of the pyrrolidine precursor. Alternative routes involve functionalizing pre-formed pyrrolo[3,4-c]pyrazole cores, but these methods suffer from regioselectivity challenges at the C3 position. The Boc group is strategically positioned early in the synthesis to shield the reactive N5 nitrogen during subsequent transformations, preventing unwanted polymerization or side reactions [2] [9].
Introducing the chiral 6-isopropyl group requires enantioselective methodologies due to the stereogenic center at C6. Three predominant approaches exist:
Table 1: Stereoselectivity Comparison for 6-Isopropyl Introduction
Method | ee/de (%) | Yield (%) | Key Conditions |
---|---|---|---|
Chiral Pool (L-valine) | >98 | 78 | No catalyst, 3-step sequence |
Ru-BINAP Hydrogenation | 92 | 85 | 5 mol% catalyst, 50 psi H₂, MeOH, 0°C |
Oppolzer’s Sultam | 94 (de) | 70 | n-BuLi, −78°C; Auxiliary removal step |
The tert-butoxycarbonyl (Boc) group serves dual roles: it protects the N5 nitrogen during ring formation and facilitates crystallization by modulating polarity. Standard protocols employ Boc₂O (1.2 equiv) with DMAP (0.1 equiv) in THF at 0–5°C, achieving >95% protection of the 3-amino group without competing reactions [1]. Critical to success is maintaining pH 8–9 via slow addition of Et₃N to prevent di-Boc formation. For acid-sensitive intermediates, alternative reagents like Boc-ON (2-(tert-butylcarbonyloxyimino)-2-phenylacetonitrile) in acetonitrile enable protection at neutral pH. Deprotection uses TFA:DCM (1:1) at ambient temperature, preserving the stereochemical integrity of the 6-isopropyl group and the hydrolytically labile pyrrolopyrazole core [9].
Ring-closing methodologies pivot on constructing the fused bicyclic system with precise regiocontrol:
Table 2: Catalytic Ring-Closure Methodologies
Method | Catalyst System | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Pd-Catalyzed Amination | Pd₂(dba)₃/XPhos (2 mol%) | 80 | >20:1 | Anhydrous conditions required |
Organocatalytic [3+2] Cycloaddition | Takemoto’s catalyst (10 mol%) | 75 | >15:1 | Slow reaction time (48 h) |
Acid-Catalyzed Cyclocondensation | TFA (10 mol%) | 88 | 10:1 | Boc deprotection risk |
Solvent polarity dramatically impacts both cyclization kinetics and crystallinity. High-polarity solvents (DMF, DMSO) accelerate ring closure but promote decomposition above 60°C. Optimized conditions use a binary solvent system: toluene:DMF (4:1) at 70°C, balancing reactivity and stability to deliver 86% isolated yield [9]. Reagent stoichiometry studies reveal that 1.05 equiv of isopropylhydrazine hydrochloride maximizes conversion while minimizing by-products from excess reagent. For Boc protection, catalytic DMAP (0.05 equiv) reduces O-acylation byproducts to <2%. Temperature-controlled addition of Boc₂O (−10°C) in THF suppresses exothermic side reactions, followed by gradual warming to 25°C for complete conversion. The compound’s predicted boiling point (434.6±45.0°C) and density (1.195±0.06 g/cm³) inform high-temperature distillation protocols for solvent recovery [4].
Table 3: Solvent Optimization for Ring Closure
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
DMF | 80 | 2 | 78 | 15 |
Toluene | 110 | 8 | 65 | <5 |
Toluene:DMF (4:1) | 70 | 4 | 86 | 8 |
THF | 65 | 6 | 72 | 12 |
Comprehensive Compound List
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: